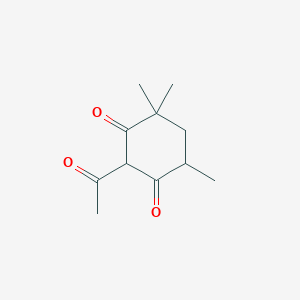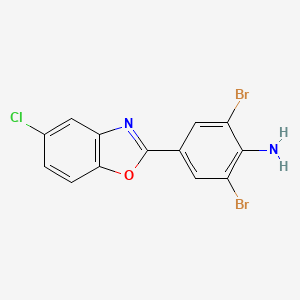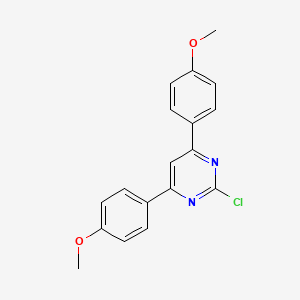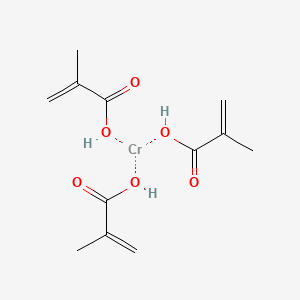
Chromium dimethacrylate hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium dimethacrylate hydroxide is a chemical compound with the molecular formula C12H15CrO6. It is a coordination complex where chromium is bonded to two methacrylate ligands and one hydroxide ligand. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium dimethacrylate hydroxide can be synthesized through the reaction of chromium salts with methacrylic acid in the presence of a base. One common method involves the use of chromium(III) chloride and sodium methacrylate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated through filtration and drying .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium dimethacrylate hydroxide undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands in the coordination complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like chloride or sulfate ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction can produce chromium(II) compounds .
Wissenschaftliche Forschungsanwendungen
Chromium dimethacrylate hydroxide has several applications in scientific research:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of polymers, enhancing their mechanical properties and thermal stability.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as high glass transition temperatures and transparency.
Environmental Science: It plays a role in the remediation of chromium-contaminated environments through bioremediation and nano-remediation techniques.
Biomedical Engineering: Research is being conducted on its potential use in biomedical applications, including drug delivery systems and tissue engineering.
Wirkmechanismus
The mechanism of action of chromium dimethacrylate hydroxide involves its interaction with various molecular targets and pathways:
Coordination Chemistry: The compound forms coordination complexes with different ligands, influencing its reactivity and stability.
Redox Reactions: Chromium can undergo redox reactions, altering its oxidation state and affecting its chemical behavior.
Ligand Exchange: The exchange of ligands in the coordination complex can modify the compound’s properties and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Chromium dimethacrylate hydroxide can be compared with other chromium compounds, such as:
Chromium(III) acetate: Similar in coordination chemistry but differs in the ligands attached to the chromium center.
Chromium(III) chloride: Commonly used in various chemical reactions but lacks the methacrylate ligands present in this compound.
Chromium(III) oxide: An oxide form of chromium with different applications and properties compared to the hydroxide complex.
This compound stands out due to its unique combination of methacrylate and hydroxide ligands, which impart specific properties and reactivity to the compound.
Eigenschaften
Molekularformel |
C12H18CrO6 |
|---|---|
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
chromium;2-methylprop-2-enoic acid |
InChI |
InChI=1S/3C4H6O2.Cr/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6); |
InChI-Schlüssel |
FCAMGIPBTLNHQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine](/img/structure/B13806021.png)
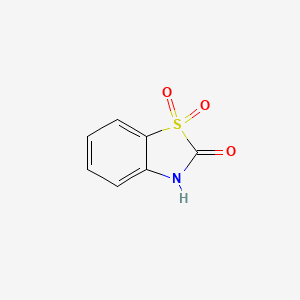
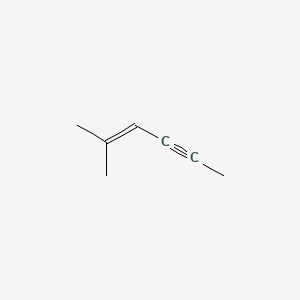
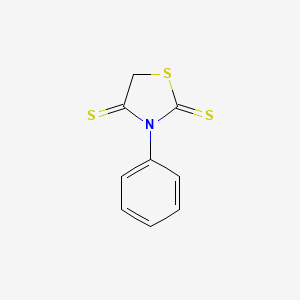

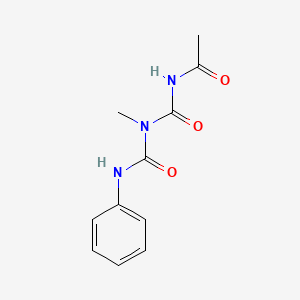
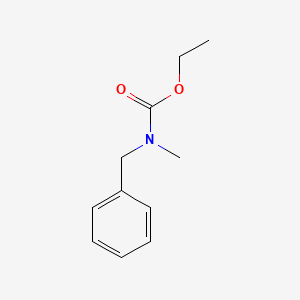
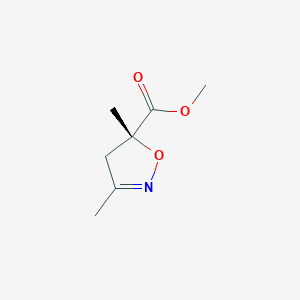
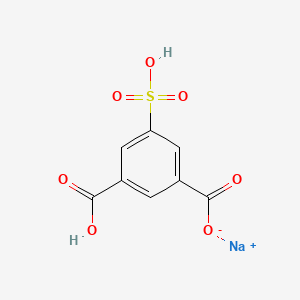
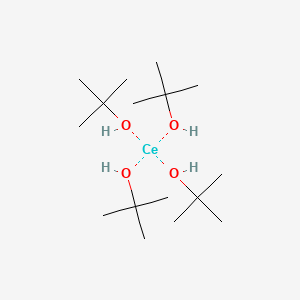
![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
